![molecular formula C16H18N4O3 B5705257 8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5705257.png)
8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of xanthine derivatives. This compound is structurally related to caffeine and theophylline, which are well-known stimulants. The presence of the 3,4-dimethylphenoxy group in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,7-trimethylxanthine (caffeine) and 3,4-dimethylphenol.
Reaction: The 3,4-dimethylphenol is reacted with a suitable halogenating agent, such as thionyl chloride, to form 3,4-dimethylphenyl chloride.
Nucleophilic Substitution: The 3,4-dimethylphenyl chloride is then subjected to a nucleophilic substitution reaction with 1,3,7-trimethylxanthine in the presence of a base, such as potassium carbonate, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalysts: Using catalysts to increase reaction efficiency.
Solvent Selection: Choosing appropriate solvents to facilitate the reaction and purification processes.
Temperature Control: Maintaining optimal temperatures to ensure maximum yield and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and xanthine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and bases are employed for substitution reactions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and similar compounds.
Substitution: Various substituted xanthine and phenoxy derivatives.
Scientific Research Applications
8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of xanthine derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its stimulant properties and potential therapeutic applications in respiratory and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves:
Molecular Targets: The compound targets adenosine receptors, similar to caffeine and theophylline.
Pathways: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which enhance cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-dimethylxanthine, used in respiratory therapies.
Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.
Uniqueness
8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the 3,4-dimethylphenoxy group, which imparts distinct chemical and biological properties compared to other xanthine derivatives. This structural modification can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-(3,4-dimethylphenoxy)-1,3,7-trimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-9-6-7-11(8-10(9)2)23-15-17-13-12(18(15)3)14(21)20(5)16(22)19(13)4/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAWICQCCNBHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787567 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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